molecular formula C9H13N3O2 B1339941 (4-Morpholinopyrimidin-2-yl)methanol CAS No. 118779-75-2

(4-Morpholinopyrimidin-2-yl)methanol

Cat. No.: B1339941
CAS No.: 118779-75-2
M. Wt: 195.22 g/mol
InChI Key: ZKKKFIYVRQWMNU-UHFFFAOYSA-N
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Description

(4-Morpholinopyrimidin-2-yl)methanol is a heterocyclic compound that features a morpholine ring fused to a pyrimidine ring with a methanol group attached to the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinopyrimidin-2-yl)methanol typically involves the reaction of 4-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

(4-Morpholinopyrimidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Morpholinopyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

  • (4-Morpholinopyridin-2-yl)methanol
  • (4-Chloropyrimidin-2-yl)methanol
  • (4-Methoxypyridin-2-yl)methanol

Comparison: (4-Morpholinopyrimidin-2-yl)methanol is unique due to the presence of both a morpholine and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-morpholin-4-ylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-8-10-2-1-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKFIYVRQWMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558746
Record name [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-75-2
Record name [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of boron tribromide (9.02 ml) in dichloromethane (100 ml) was added dropwise to a stirred solution of 2-methoxymethyl-4-morpholinopyrimidine (4.99 g) in dichloromethane (50 ml) at -25° under nitrogen. After 15 minutes the mixture was allowed to warm to 0°-5°, and left to stand for 2 hours at this temperature. After pouring onto ice, the pH was raised to 14 (NaOH), and the organic phase separated off. The aqueous phase was further extracted with chloroform, and the combined extracts dried (K2CO3) and stripped. The residue was triturated with ether to give 2-hydroxymethyl-4-morpholinopyrimidine (3.16 g) as a crystalline solid, m.p. 76°-8°.
Quantity
9.02 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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